molecular formula C10H16O2 B8570108 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol CAS No. 87791-01-3

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol

Cat. No.: B8570108
CAS No.: 87791-01-3
M. Wt: 168.23 g/mol
InChI Key: PFGFINDRFRTQEP-UHFFFAOYSA-N
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Description

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

87791-01-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-6-prop-1-en-2-ylcyclohex-3-ene-1,2-diol

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4,8-12H,1,5H2,2-3H3

InChI Key

PFGFINDRFRTQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1O)O)C(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 945 mg epoxide (−)-cis-verbenole (1R,2R,4S,5R,6S)-2 ([α]D25=−85.6 (c0.82, CHCl3)) in 12 ml methylene chloride was added, stiffing continuously, into a suspension of 2 g K10 (Fluka) clay (calcinated for 3 hours under 110° C.) in 15 ml of methylene chloride. The reaction mixture was stirred for 1 hour under room temperature. The catalyst was filtered, rinsed by ethyl acetate, the solvent was evaporated. The residue was separated by column chromatography using SiO2 (60-200μ; Merck), a solution of diethyl ether in hexane 5 to 100% was used as an eluent. 270 mg (29%) of (1R,2R,6s)-1a (ee 94%, ([α]D27=−84.0 (c 3.47, CHCl3)) was obtained as a result. Enantiomeric purity of the compound 1a was evaluated by the data of gas-liquid chromatography with mass spectroscopy in chiral column.
[Compound]
Name
epoxide
Quantity
945 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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